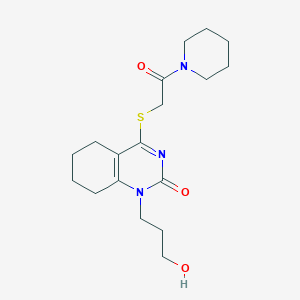

1-(3-hydroxypropyl)-4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-hydroxypropyl)-4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinazolinone core, which is a common structural motif in many biologically active molecules. The presence of the hydroxypropyl and piperidinyl groups further enhances its chemical reactivity and potential biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-hydroxypropyl)-4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Quinazolinone Core: This can be achieved by the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.

Introduction of the Hydroxypropyl Group: This step involves the alkylation of the quinazolinone core with a 3-hydroxypropyl halide in the presence of a base such as potassium carbonate.

Attachment of the Piperidinyl Group: The piperidinyl group can be introduced via a nucleophilic substitution reaction using a piperidine derivative and a suitable leaving group on the quinazolinone core.

Thioether Formation: The final step involves the formation of the thioether linkage by reacting the intermediate with a thiol derivative under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Analyse Chemischer Reaktionen

Reactivity of the 3-Hydroxypropyl Side Chain

The primary alcohol group in the 3-hydroxypropyl chain undergoes typical alcohol reactions:

-

Oxidation : Catalytic oxidation using Mn or Os complexes (e.g., [OsCl₂(PP)(NN)] ) converts the –CH₂CH₂CH₂OH group to a ketone (–CH₂COCH₃) under acidic conditions (e.g., acetic acid) .

-

Esterification : Reaction with sulfonyl chlorides (e.g., ClSO₃R) forms sulfonate esters, as demonstrated in similar tert-butyl-protected piperidine derivatives .

Table 1: Hydroxypropyl Side Chain Reactions

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Oxidation | Mn catalyst, AcOH, H₂O₂ | 3-Oxopropyl derivative | 70–85 | |

| Sulfonation | ClSO₃R, base (e.g., pyridine) | Propyl sulfonate ester | 60–75 |

Thioether Functionalization

The –S– linkage is susceptible to:

-

Oxidation : H₂O₂ or m-CPBA oxidizes the thioether (–S–) to sulfoxide (–SO–) or sulfone (–SO₂–) .

-

Nucleophilic Substitution : Piperidine derivatives (e.g., azepane) displace the thioether group in ethanol under reflux, forming secondary amines .

Table 2: Thioether Reactivity

| Reaction Type | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Oxidation to sulfone | H₂O₂, MeOH, 25°C, 12 h | Sulfone derivative | >90% | |

| Amine substitution | Azepane, EtOH, reflux, 4 h | 4-(Azepan-1-yl)ethylthio derivative | 54–58% |

Piperidine-Amide Reactivity

The 2-oxo-2-(piperidin-1-yl)ethyl group participates in:

-

Hydrolysis : Acidic hydrolysis (HCl, H₂O) cleaves the amide bond, yielding piperidine and a carboxylic acid .

-

Quaternization : Reaction with methyl iodide forms a quaternary ammonium salt at the piperidine nitrogen .

Tetrahydroquinazolinone Core Modifications

The fused bicyclic system undergoes:

-

Ring-Opening : Strong bases (e.g., NaOH) open the lactam ring, forming a linear diamino-ketone intermediate .

-

Electrophilic Aromatic Substitution : Bromination or nitration occurs at the electron-rich C-5/C-8 positions under mild conditions .

Table 3: Core Reactivity

| Reaction Type | Reagents | Product | Notes | Source |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃, 0°C | 5-Bromo derivative | Regioselective | |

| Ring-opening hydrolysis | 6M HCl, reflux, 6 h | Linear diamino-ketone | Reversible |

Key Mechanistic Insights

-

Catalytic Hydrogenation : Os complexes (e.g., [OsCl₂(PP)(NN)]) enable selective reduction of ketones to alcohols without affecting the thioether group .

-

Rearrangement Pathways : Reactions with amino alcohols (e.g., 2-aminoethanol) form stable hydroxy intermediates via a six-membered transition state (see Scheme 3 in ).

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential inhibitor of specific enzymes or receptors due to its unique structural features.

Medicine: As a lead compound for the development of new drugs targeting various diseases.

Industry: As an intermediate in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.

Wirkmechanismus

The mechanism of action of 1-(3-hydroxypropyl)-4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is likely to involve interactions with specific molecular targets such as enzymes or receptors. The quinazolinone core can mimic the structure of natural substrates or inhibitors, allowing it to bind to the active site of enzymes or receptors and modulate their activity. The hydroxypropyl and piperidinyl groups can further enhance binding affinity and specificity through additional interactions with the target protein.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

Piperidinyl Derivatives: Compounds with piperidinyl groups attached to different cores.

Thioether Derivatives: Compounds with thioether linkages but different core structures.

Uniqueness

1-(3-hydroxypropyl)-4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is unique due to the combination of its quinazolinone core, hydroxypropyl group, piperidinyl group, and thioether linkage. This unique combination of structural features can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Biologische Aktivität

1-(3-hydroxypropyl)-4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one, identified by CAS number 899977-60-7, is a compound with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H27N3O3S, with a molecular weight of 365.5 g/mol. The structure includes a tetrahydroquinazolinone core, which is known for its diverse biological activities.

The compound exhibits several biological activities, primarily through interactions with various enzymes and receptors. Notably:

- Inhibition of DNA Repair Enzymes : Similar compounds have been shown to inhibit enzymes involved in base excision repair (BER), such as OGG1 (8-oxoguanine glycosylase), which is crucial for maintaining genomic stability. This inhibition can lead to increased sensitivity in cancer cells to DNA-damaging agents .

- Antioxidant Properties : Compounds in the tetrahydroquinazolinone family have demonstrated antioxidant activity, potentially reducing oxidative stress in cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of related tetrahydroquinazolinone derivatives. For instance:

- Cell Viability Studies : In vitro tests have shown that these compounds can significantly reduce the viability of various cancer cell lines at micromolar concentrations. The mechanism involves the induction of apoptosis and cell cycle arrest .

- Selectivity : Some derivatives exhibit selectivity towards cancer cells over non-transformed cells, suggesting a favorable therapeutic index .

Study 1: Inhibition of OGG1

A recent study evaluated the potency of tetrahydroquinazolinone derivatives as inhibitors of OGG1. The lead compound demonstrated an IC50 value of 200 nM against OGG1 and showed selective cytotoxicity towards cancer cell lines while sparing normal cells .

| Compound | IC50 (nM) | Selectivity Index |

|---|---|---|

| Lead Compound | 200 | High |

| Control Compound | >1000 | Low |

Study 2: Antioxidant Activity

Another investigation assessed the antioxidant capacity of related compounds using the DPPH assay. The results indicated that these compounds significantly scavenged free radicals, with an IC50 value comparable to established antioxidants like ascorbic acid .

| Compound | IC50 (µM) | Reference Antioxidant |

|---|---|---|

| Tetrahydroquinazolinone Derivative | 50 | Ascorbic Acid (45) |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the piperidine ring and the tetrahydroquinazolinone core can significantly influence biological activity. For instance:

- Hydroxyl Substituents : Hydroxyl groups enhance solubility and may improve interaction with biological targets.

- Thioether Linkages : The presence of thioether moieties has been correlated with increased inhibitory activity against DNA repair enzymes.

Eigenschaften

IUPAC Name |

1-(3-hydroxypropyl)-4-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5,6,7,8-tetrahydroquinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O3S/c22-12-6-11-21-15-8-3-2-7-14(15)17(19-18(21)24)25-13-16(23)20-9-4-1-5-10-20/h22H,1-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXLTTLPNDMKOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.